molecular formula C14H7ClN4O5S B2499333 N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide CAS No. 946209-67-2

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide

Cat. No. B2499333
CAS RN: 946209-67-2
M. Wt: 378.74
InChI Key: LVMQNFRNWMAYLW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide, also known as BZ-423, is a small molecule drug that has shown potential in treating various autoimmune and inflammatory diseases. BZ-423 works by modulating the immune system, specifically by targeting the mitochondrial F1Fo-ATPase.

Scientific Research Applications

Pharmacological Potential

  • Anticonvulsant and Benzodiazepine Receptor Agonism : Compounds with structures similar to N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide have been explored for their anticonvulsant activities and interaction with benzodiazepine receptors. 4-Thiazolidinone derivatives, for example, were evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced convulsion tests. This indicates a potential pathway for the development of new therapeutic agents targeting the central nervous system (Faizi et al., 2017) link.

Chemical Synthesis and Utility

  • Synthetic Applications in Organic Chemistry : The cyclization of dinitrobenzamides to benzisothiazolones, as well as the synthesis of various dinitrobenzothiazole derivatives, illustrates the utility of such compounds in organic synthesis. These processes highlight the versatility of this compound in the synthesis of complex heterocyclic structures, which could have implications for drug development and material science (Zlotin et al., 2000) link.

Antitumor and Antimicrobial Activities

  • Antitumor Properties : The investigation into the antitumor activity of derivatives shows promise for the development of new chemotherapeutic agents. For example, compounds derived from benzothiazole structures were evaluated for their antiproliferative activity on various cancer cell lines, indicating their potential as apoptosis inducers and cancer treatment agents (Corbo et al., 2016) link.

  • Antimicrobial and Antifungal Activities : The exploration of benzothiazole derivatives for antimicrobial and antifungal activities further demonstrates the broad potential of this compound-related compounds. These activities suggest a pathway for the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Gupta, 2018) link.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O5S/c15-10-1-2-11(13-12(10)16-6-25-13)17-14(20)7-3-8(18(21)22)5-9(4-7)19(23)24/h1-6H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMQNFRNWMAYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])SC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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